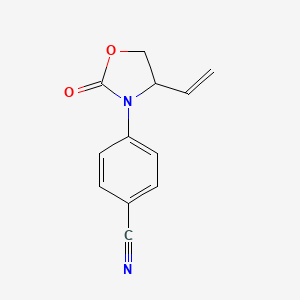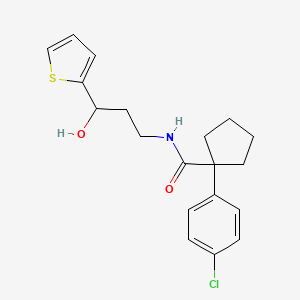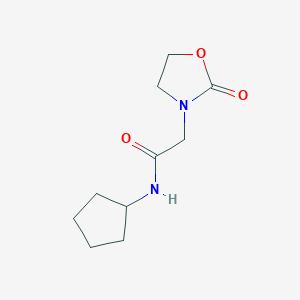
4-(1,1,2-Trifluoroethyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1,2-Trifluoroethyl)aniline hydrochloride is a chemical compound that has been widely used in scientific research and industry. It is a synthetic building block and has a molecular formula of C8H9ClF3N .
Molecular Structure Analysis
The molecular structure of 4-(1,1,2-Trifluoroethyl)aniline hydrochloride consists of a benzene ring with an amine (NH2) group and a 1,1,2-trifluoroethyl group attached to it . The exact mass is 211.037567 Da .Scientific Research Applications
Vibrational Analysis and NLO Material Potential
Vibrational analysis of closely related compounds such as 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline has been conducted, illustrating the impact of substituent positions and effects on vibrational spectra. These studies, supported by Fourier Transform-Infrared and Fourier Transform-Raman techniques alongside theoretical density functional theory computations, contribute to understanding hyperconjugation interactions, molecular electrostatic potential surfaces, and their potential utility in non-linear optical (NLO) materials (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Corrosion Inhibition
The corrosion inhibition efficiency of compounds containing the trifluoroethyl group on mild steel surfaces in acidic environments demonstrates significant potential. By examining the adsorption and corrosion inhibition of synthesized Schiff base compounds on steel, insights into the protective mechanisms against corrosion are gained, highlighting the role of molecular structures in enhancing corrosion resistance (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Advanced Adsorbents and Environmental Safety
Compounds with trifluoroethyl groups, including aniline derivatives, are being explored as advanced adsorbents for environmental safety applications. Studies on aniline aerofloat and its sorption to agricultural soils provide insights into its environmental fate and potential risks, indicating the importance of understanding the interactions between such compounds and the environment to mitigate potential hazards (Xiang, Xiao, Mo, Zhao, Li, Li, Cai, Zhou, & Wong, 2018).
Photocatalytic Degradation and Pollution Control
The oxidation of aniline aerofloat, a flotation reagent containing aniline groups, with sodium hypochlorite solution demonstrates the potential for photocatalytic degradation methods in treating flotation wastewater. This research outlines the operational parameters and optimum conditions for effective degradation, contributing to pollution control strategies and environmental protection efforts (Lin, Tian, Ren, Xu, Dai, Sun, & Wu, 2015).
Safety and Hazards
4-(1,1,2-Trifluoroethyl)aniline hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
properties
IUPAC Name |
4-(1,1,2-trifluoroethyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-5-8(10,11)6-1-3-7(12)4-2-6;/h1-4H,5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDSEVBZPOCBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CF)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,2-Trifluoroethyl)aniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924118.png)

![8-(3-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2924121.png)
![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)

![5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2924127.png)


![2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2924134.png)


![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924140.png)